molecular formula C21H14BrN3O4 B11537284 2-bromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

2-bromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

Cat. No.: B11537284
M. Wt: 452.3 g/mol
InChI Key: QCTPPYKWLVBESK-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom, a nitro group, and a benzoxazole moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with 2-methylbenzoic acid under dehydrating conditions, often using polyphosphoric acid or phosphorus oxychloride as the dehydrating agent.

    Bromination: The next step is the bromination of the benzoxazole derivative. This is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Nitration: The brominated compound is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Schiff Base Formation: Finally, the compound undergoes a condensation reaction with 2-hydroxy-5-nitrobenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The bromine atom in the compound can be substituted by nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like tin(II) chloride (SnCl₂) or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and benzoxazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors in enzymatic studies. The presence of the benzoxazole moiety makes it a potential candidate for studying interactions with biological macromolecules.

Medicine

The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and advanced materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzoxazole moiety can intercalate with DNA, potentially affecting gene expression. The nitro group can undergo redox cycling, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-nitrophenol: Lacks the benzoxazole moiety, making it less complex.

    2-(2-methylphenyl)-1,3-benzoxazole: Does not contain the bromine or nitro groups.

    4-nitrobenzoxazole: Similar but lacks the bromine and specific substitution pattern.

Uniqueness

The uniqueness of 2-bromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (benzoxazole) groups creates a versatile compound for various scientific explorations.

Properties

Molecular Formula

C21H14BrN3O4

Molecular Weight

452.3 g/mol

IUPAC Name

2-bromo-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H14BrN3O4/c1-12-4-2-3-5-16(12)21-24-18-9-14(6-7-19(18)29-21)23-11-13-8-15(25(27)28)10-17(22)20(13)26/h2-11,26H,1H3

InChI Key

QCTPPYKWLVBESK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O

Origin of Product

United States

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